molecular formula C16H10ClNO2S2 B2581177 (Z)-3-(4-chlorophenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one CAS No. 849019-84-7

(Z)-3-(4-chlorophenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one

Cat. No. B2581177
CAS RN: 849019-84-7
M. Wt: 347.83
InChI Key: XNWVBJWCUNWBIX-NQDFZQDQSA-N
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Description

(Z)-3-(4-chlorophenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C16H10ClNO2S2 and its molecular weight is 347.83. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(4-chlorophenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(4-chlorophenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

Several studies have synthesized derivatives of thioxothiazolidin-4-one compounds, including those with furan moieties, to evaluate their anticancer properties. For instance, Chandrappa et al. (2009) synthesized derivatives and assessed their cytotoxicity and apoptosis induction in human leukemia cells, finding that certain compounds exhibited moderate to strong antiproliferative activity in a dose-dependent manner, suggesting a potential role in cancer therapy Chandrappa et al., 2009. Further research by Chandrappa et al. (2010) on novel thioxothiazolidin-4-one derivatives demonstrated significant reduction in tumor volume and cell number in mouse models, indicating their potential as anticancer agents Chandrappa et al., 2010.

Biological Activity

Research into the biological activity of thioxothiazolidin-4-one derivatives has also been conducted. B'Bhatt and Sharma (2017) synthesized compounds incorporating the pyrazole nucleus and assessed their antimicrobial activity, demonstrating variable and modest activities against bacterial and fungal strains B'Bhatt & Sharma, 2017. Another study by Patel and Shaikh (2010) prepared derivatives of 4-thiazolidinones with nicotinic acid and evaluated their antimicrobial effectiveness, finding some compounds comparable to standard drugs Patel & Shaikh, 2010.

Structural Analysis and Synthesis

Structural analysis and synthesis of related compounds have been key areas of research as well. For example, Khelloul et al. (2016) characterized the crystal structure of a thioxothiazolidin-4-one derivative, providing insights into its molecular interactions Khelloul et al., 2016. Kaminskyy et al. (2016) synthesized amino(imino)thiazolidinone derivatives and assessed their antifibrotic and anticancer activities, identifying candidates for further testing Kaminskyy et al., 2016.

properties

IUPAC Name

(5Z)-3-(4-chlorophenyl)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO2S2/c17-11-6-8-12(9-7-11)18-15(19)14(22-16(18)21)5-1-3-13-4-2-10-20-13/h1-10H/b3-1+,14-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNWVBJWCUNWBIX-NQDFZQDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(4-chlorophenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one

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